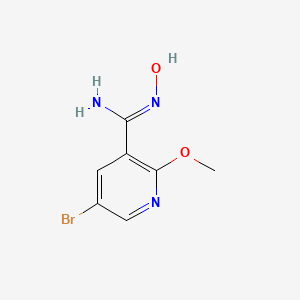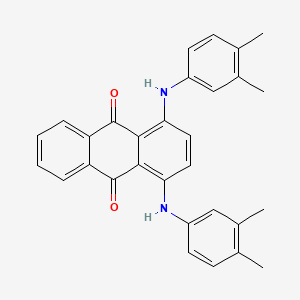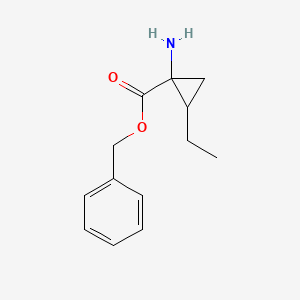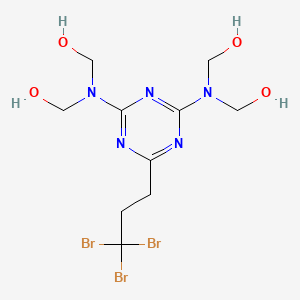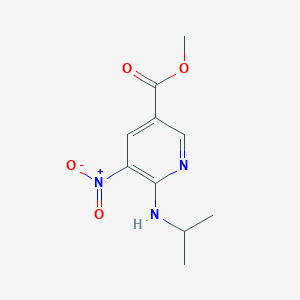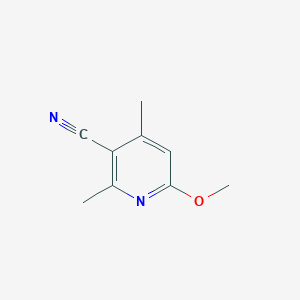
6-Methoxy-2,4-dimethylpyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2,4-dimethylnicotinonitrile is a chemical compound belonging to the class of nicotinonitriles It is characterized by the presence of a methoxy group at the 6th position, and two methyl groups at the 2nd and 4th positions on the nicotinonitrile ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4-dimethylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of 3-bromo-6-methoxy-2,4-dimethylpyridine with copper(I) cyanide (CuCN) in the presence of N,N-dimethylformamide (DMF) as a solvent . The reaction is typically carried out under an inert atmosphere of nitrogen to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for 6-methoxy-2,4-dimethylnicotinonitrile are not widely documented, the general principles of large-scale organic synthesis apply. This includes the use of optimized reaction conditions, efficient purification techniques, and adherence to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,4-dimethylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted nicotinonitriles depending on the nucleophile used.
Scientific Research Applications
6-methoxy-2,4-dimethylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-methoxy-2,4-dimethylnicotinonitrile involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-4,6-diphenylnicotinonitrile: Known for its cytotoxicity and photophysical properties.
2-chloro-4,6-dimethylnicotinonitrile: Another derivative with distinct chemical properties and applications.
Uniqueness
6-methoxy-2,4-dimethylnicotinonitrile is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature can enhance its utility in specific synthetic and research applications.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
6-methoxy-2,4-dimethylpyridine-3-carbonitrile |
InChI |
InChI=1S/C9H10N2O/c1-6-4-9(12-3)11-7(2)8(6)5-10/h4H,1-3H3 |
InChI Key |
CBLLJIXCNCIUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-([2,2'-Bipyridin]-5-yl)ethan-1-ol](/img/structure/B13123316.png)
